3,4-Bis(propan-2-yl)aniline hydrochloride

Catalog No.
S14029131
CAS No.
M.F
C12H20ClN
M. Wt
213.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(propan-2-yl)aniline hydrochloride

Product Name

3,4-Bis(propan-2-yl)aniline hydrochloride

IUPAC Name

3,4-di(propan-2-yl)aniline;hydrochloride

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

InChI

InChI=1S/C12H19N.ClH/c1-8(2)11-6-5-10(13)7-12(11)9(3)4;/h5-9H,13H2,1-4H3;1H

InChI Key

ITHBVPVQQLNAOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(C)C.Cl

3,4-Bis(propan-2-yl)aniline hydrochloride, also known as 2,6-di(propan-2-yl)aniline hydrochloride, is an organic compound with the molecular formula C12H20ClNC_{12}H_{20}ClN and a molecular weight of approximately 213.747 g/mol. This compound features two isopropyl groups attached to an aniline structure, making it a derivative of aniline that exhibits unique chemical properties due to the bulky isopropyl substituents. The presence of the hydrochloride indicates that it is in its salt form, which typically enhances its solubility in water and stability under various conditions .

Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The electron-donating isopropyl groups enhance the nucleophilicity of the aniline nitrogen, facilitating reactions with electrophiles such as halogens or nitro groups.
  • N-Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free amine.

These reactions are essential for synthesizing more complex organic compounds and for applications in medicinal chemistry.

Synthesis of 3,4-bis(propan-2-yl)aniline hydrochloride typically involves:

  • Friedel-Crafts Alkylation: Aniline can be reacted with isopropyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to introduce the isopropyl groups at the 3 and 4 positions.
  • Reduction Reactions: Starting from nitro derivatives or other precursors may involve reduction steps using catalytic hydrogenation or chemical reducing agents.
  • Formation of Hydrochloride Salt: The free base form of the compound can be treated with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the selective introduction of functional groups while controlling reaction conditions to minimize by-products .

3,4-Bis(propan-2-yl)aniline hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Its structure may lend itself to use as a precursor or intermediate in drug synthesis.
  • Dyes and Pigments: As an aromatic amine, it could be used in synthesizing dyes due to its chromophoric properties.
  • Polymer Chemistry: It may serve as a monomer or additive in polymer formulations for enhanced properties.

The versatility of this compound makes it valuable in both research and industrial applications .

Several compounds share structural similarities with 3,4-bis(propan-2-yl)aniline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-DiisopropylanilineC12H19NC_{12}H_{19}NContains two isopropyl groups at different positions.
4-Methyl-N-(propan-2-yl)anilineC10H16ClNC_{10}H_{16}ClNContains a methyl group instead of a second isopropyl group.
2,4-Bis(propan-2-yl)anilineC12H19NC_{12}H_{19}NIsomeric form with different substitution pattern.

The uniqueness of 3,4-bis(propan-2-yl)aniline hydrochloride lies in its specific substitution pattern and potential reactivity profile compared to these similar compounds. This distinct arrangement affects its chemical behavior and potential applications in various fields .

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for introducing isopropyl groups onto electron-deficient aromatic rings. The reaction mechanism involves the attack of a nucleophile on an activated aromatic substrate, typically facilitated by electron-withdrawing groups (EWGs) that stabilize the intermediate Meisenheimer complex. For 3,4-bis(propan-2-yl)aniline, a plausible precursor is 3,4-dichloroaniline, where chlorine atoms act as both EWGs and leaving groups.

Reaction Design and Optimization

  • Substrate Activation:
    The 3,4-dichloroaniline scaffold provides two meta-positioned chlorine atoms, which direct nucleophilic attack to the para positions relative to each substituent. However, simultaneous substitution of both chlorines requires rigorous optimization.
  • Nucleophile Selection:Isopropyl Grignard (i-PrMgCl) and Gilman reagents (Li[Cu(i-Pr)₂])[

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

213.1284273 g/mol

Monoisotopic Mass

213.1284273 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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